molecular formula C18H21NO3 B5649875 N-(2-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide

N-(2-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide

Cat. No.: B5649875
M. Wt: 299.4 g/mol
InChI Key: AGHCECPZJLYDGS-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group and a trimethylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyaniline and 2,3,6-trimethylphenol.

    Formation of Intermediate: The 2-methoxyaniline is reacted with chloroacetyl chloride to form N-(2-methoxyphenyl)chloroacetamide.

    Final Product Formation: The intermediate is then reacted with 2,3,6-trimethylphenol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of N-(2-hydroxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide.

    Reduction: Formation of N-(2-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)ethylamine.

    Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets. The methoxy and phenoxy groups may interact with enzymes or receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide
  • N-(2-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide
  • N-(2-methoxyphenyl)-2-(2,4,6-trimethylphenoxy)acetamide

Uniqueness

N-(2-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group at the 2-position and the trimethylphenoxy group at the 2,3,6-positions differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12-9-10-13(2)18(14(12)3)22-11-17(20)19-15-7-5-6-8-16(15)21-4/h5-10H,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHCECPZJLYDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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